Cholestane-3alpha,7alpha,12alpha,24R,25-pentol
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Overview
Description
Cholestane-3alpha,7alpha,12alpha,24R,25-pentol is a bile acid metabolite, which is a four-ringed steroid acid formed along the cholesterol degradation pathway . This compound is significant in the study of bile acids and their role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cholestane-3alpha,7alpha,12alpha,24R,25-pentol involves multiple steps. One method includes the reduction of corresponding epoxides prepared from 27-nor-5beta-cholest-25-ene-3alpha,7alpha,12alpha,24-tetrol using lithium aluminum hydride (LiAlH4) . The stereochemistry at C-24 and C-25 is crucial and is determined by comparison with oxidation products using osmium tetraoxide .
Industrial Production Methods
the compound can be extracted and purified using techniques such as gas chromatography and silica gel column chromatography .
Chemical Reactions Analysis
Types of Reactions
Cholestane-3alpha,7alpha,12alpha,24R,25-pentol undergoes various chemical reactions, including oxidation, reduction, and hydroxylation .
Common Reagents and Conditions
Oxidation: Osmium tetraoxide is used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Hydroxylation: Enzymes such as 5beta-cholestane-3alpha,7alpha-diol 12alpha-hydroxylase catalyze hydroxylation reactions.
Major Products
The major products formed from these reactions include various hydroxylated derivatives of cholestane .
Scientific Research Applications
Cholestane-3alpha,7alpha,12alpha,24R,25-pentol is used in several scientific research applications:
Chemistry: It serves as a model compound for studying bile acid metabolism.
Biology: It is used to understand the role of bile acids in biological processes.
Medicine: Research on this compound helps in understanding cholesterol metabolism and related disorders.
Industry: It is used as a biomarker in geochemical studies to reconstruct animal evolution.
Mechanism of Action
The mechanism of action of cholestane-3alpha,7alpha,12alpha,24R,25-pentol involves its role as a bile acid metabolite. It interacts with various enzymes and receptors involved in cholesterol metabolism . The molecular targets include enzymes such as 5beta-cholestane-3alpha,7alpha-diol 12alpha-hydroxylase .
Comparison with Similar Compounds
Similar Compounds
- 5beta-cholestane-3alpha,7alpha,12alpha,24,26-pentol
- 27-nor-5beta-cholestane-3alpha,7alpha,12alpha,24,25-pentol
- 5beta-cholestane-3alpha,7alpha,12alpha-triol
Uniqueness
Cholestane-3alpha,7alpha,12alpha,24R,25-pentol is unique due to its specific stereochemistry at C-24 and C-25, which plays a crucial role in its biological activity and interactions .
Properties
CAS No. |
58580-62-4 |
---|---|
Molecular Formula |
C27H48O5 |
Molecular Weight |
452.7 g/mol |
IUPAC Name |
(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol |
InChI |
InChI=1S/C27H48O5/c1-15(6-9-22(30)25(2,3)32)18-7-8-19-24-20(14-23(31)27(18,19)5)26(4)11-10-17(28)12-16(26)13-21(24)29/h15-24,28-32H,6-14H2,1-5H3/t15-,16+,17-,18-,19+,20+,21-,22-,23+,24+,26+,27-/m1/s1 |
InChI Key |
NHPWQASMMFUHIZ-FLRZZQOPSA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Origin of Product |
United States |
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